molecular formula C16H21N3OS B12688877 5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde oxime CAS No. 178978-99-9

5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde oxime

Cat. No.: B12688877
CAS No.: 178978-99-9
M. Wt: 303.4 g/mol
InChI Key: KZULMYJCTXRKKY-RQZCQDPDSA-N
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Description

5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde oxime is a complex organic compound with a unique structure that includes an imidazole ring, a phenylthio group, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde oxime typically involves multiple steps. One common route starts with the preparation of the imidazole core, followed by the introduction of the phenylthio group and the oxime functional group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to substitute the phenylthio group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxime group can yield nitrile oxides, while reduction can produce amines.

Scientific Research Applications

5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde oxime has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The phenylthio group may also interact with hydrophobic pockets in target proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylphenyl isocyanate: Shares the 3,5-dimethylphenyl group but differs in functional groups.

    3,5-Dimethylphenyl isothiocyanate: Similar structure but contains an isothiocyanate group instead of the oxime group.

    1,2,4-Triazole derivatives: Contains a similar heterocyclic ring but with different substituents.

Uniqueness

5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde oxime is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

178978-99-9

Molecular Formula

C16H21N3OS

Molecular Weight

303.4 g/mol

IUPAC Name

(NE)-N-[[5-(3,5-dimethylphenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methylidene]hydroxylamine

InChI

InChI=1S/C16H21N3OS/c1-10(2)15-16(19(5)14(18-15)9-17-20)21-13-7-11(3)6-12(4)8-13/h6-10,20H,1-5H3/b17-9+

InChI Key

KZULMYJCTXRKKY-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)SC2=C(N=C(N2C)/C=N/O)C(C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)SC2=C(N=C(N2C)C=NO)C(C)C)C

Origin of Product

United States

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